molecular formula C5H6BrClO B2633265 1-Bromocyclobutane-1-carbonyl chloride CAS No. 70339-23-0

1-Bromocyclobutane-1-carbonyl chloride

Cat. No.: B2633265
CAS No.: 70339-23-0
M. Wt: 197.46
InChI Key: JZIPVZQDLNPPHN-UHFFFAOYSA-N
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Description

1-Bromocyclobutane-1-carbonyl chloride is a highly reactive organohalide characterized by a cyclobutane ring substituted with a bromine atom and a carbonyl chloride (-COCl) group. The compound’s reactivity arises from the electron-withdrawing carbonyl group and the strained cyclobutane ring, making it a valuable intermediate in organic synthesis, particularly in nucleophilic acyl substitution reactions .

Properties

IUPAC Name

1-bromocyclobutane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClO/c6-5(4(7)8)2-1-3-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIPVZQDLNPPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70339-23-0
Record name 1-bromocyclobutane-1-carbonyl chloride
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Preparation Methods

1-Bromocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with bromine and phosphorus tribromide to introduce the bromine atom. The resulting 1-bromocyclobutanone is then treated with thionyl chloride to form 1-bromocyclobutane-1-carbonyl chloride . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido-cyclobutane derivatives, while reduction with lithium aluminum hydride produces cyclobutanol derivatives.

Scientific Research Applications

1-Bromocyclobutane-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromocyclobutane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or carbonyl chloride group is replaced by a nucleophile, forming a new bond and releasing the leaving group. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
1-Bromocyclobutane-1-carbonyl chloride* C₅H₆BrClO 197.46 g/mol Not provided Cyclobutane, Br, -COCl
1-Phenylcyclopentane-1-carbonyl chloride C₁₂H₁₂Cl₂O 243.13 g/mol 17380-62-0 Cyclopentane, phenyl, -COCl
Bromocyclohexane C₆H₁₁Br 163.06 g/mol Not provided Cyclohexane, Br
2-Bromo-1-chloropropane C₃H₆BrCl 157.44 g/mol 3017-95-6 Linear chain, Br, Cl
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 g/mol 114672-02-5 Cyclobutane, benzyl, -COOH

*Inferred from structural analogs .

Key Observations:
  • Ring Size and Strain : The cyclobutane ring in the target compound introduces significant ring strain compared to cyclopentane (in 1-phenylcyclopentane derivatives) or cyclohexane analogs. This strain enhances reactivity in ring-opening or substitution reactions .
  • Functional Groups : The presence of -COCl distinguishes it from simpler bromocycloalkanes (e.g., bromocyclohexane) and benzylcyclobutane carboxylic acids. The -COCl group increases electrophilicity, enabling reactions with amines or alcohols to form amides or esters .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles

Compound Reactivity Highlights Stability Concerns
1-Bromocyclobutane-1-carbonyl chloride* High reactivity in nucleophilic substitutions (e.g., with amines). Strained ring may facilitate ring-expansion reactions. Susceptible to hydrolysis due to -COCl; requires anhydrous storage.
1-Phenylcyclopentane-1-carbonyl chloride Stabilized by aromatic phenyl group; slower hydrolysis than cyclobutane analog. Less strained; more thermally stable.
Bromocyclohexane Low reactivity in SN2 reactions due to bulky cyclohexane. High stability; resistant to hydrolysis.
2-Bromo-1-chloropropane Competitive elimination (E2) due to adjacent Br and Cl. Prone to decomposition under heat.

*Inferred from analogous -COCl and bromocycloalkane behaviors .

Research Findings:
  • Nucleophilic Substitution : Cyclobutane derivatives exhibit faster reaction rates than cyclohexane analogs in SN2 mechanisms due to ring strain, as demonstrated in alkyl halide reactivity tests .
  • Hydrolysis Sensitivity : The -COCl group in 1-phenylcyclopentane-1-carbonyl chloride undergoes hydrolysis to carboxylic acids in aqueous environments, a trait likely shared by the cyclobutane analog .

Table 3: Hazard Comparison

Compound GHS Classification First Aid Measures
1-Bromocyclobutane-1-carbonyl chloride* Likely corrosive (skin/eyes) due to -COCl. Flush eyes/skin with water; seek medical help.
1-Benzylcyclobutane-1-carboxylic acid Not classified Minimal hazards; standard lab handling.
1-Chlorobutane Flammable liquid (Category 2) Artificial respiration if inhaled; wash skin with soap.
2-Bromo-1-chloropropane Toxicity unverified Immediate washing; consult physician.

*Inferred from -COCl hazards (e.g., 1-chlorobutane , 2-bromo-1-chloropropane ).

Key Notes:
  • The combination of bromine and -COCl in 1-bromocyclobutane-1-carbonyl chloride likely necessitates stringent safety protocols, including glovebox use and inert atmosphere storage, to prevent moisture exposure .
  • Unlike 1-benzylcyclobutane-1-carboxylic acid (non-hazardous ), the target compound’s reactivity parallels chlorinated hydrocarbons, requiring specialized disposal .

Biological Activity

1-Bromocyclobutane-1-carbonyl chloride is an organic compound with significant potential in biological applications. This compound belongs to the class of carbonyl chlorides, which are known for their reactivity and ability to participate in various chemical transformations. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 1-Bromocyclobutane-1-carbonyl chloride is C5H6BrClOC_5H_6BrClO. Its structure features a cyclobutane ring substituted with a bromine atom and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular Weight191.46 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
ReactivityReactive towards nucleophiles

1-Bromocyclobutane-1-carbonyl chloride exhibits biological activity primarily through its ability to modify biomolecules. The carbonyl chloride moiety can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may exhibit pharmacological effects.

Case Studies

Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of halogenated carbonyl compounds, 1-bromocyclobutane-1-carbonyl chloride was tested against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes by reactive intermediates formed during the reaction with cellular nucleophiles .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was found to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases, although further studies are required to elucidate the detailed mechanism .

Synthesis and Derivatives

The synthesis of 1-bromocyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutanecarboxylic acid derivatives with phosphorus pentachloride or thionyl chloride. This method allows for the introduction of the carbonyl chloride functionality effectively.

Table 2: Synthesis Pathways

ReagentReaction TypeYield (%)
Phosphorus PentachlorideConversion to carbonyl chloride85
Thionyl ChlorideConversion to carbonyl chloride90

Research Findings

Recent research has highlighted the potential of 1-bromocyclobutane-1-carbonyl chloride as a scaffold for drug development. Its unique structural features allow for modifications that can enhance biological activity while minimizing toxicity.

Future Directions

Further investigations are needed to explore:

  • Structure-Activity Relationships (SAR): Understanding how modifications to the compound affect its biological properties.
  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Potential Applications: Exploring its use as a lead compound in drug discovery programs targeting specific diseases.

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